(R)-Funapide -

(R)-Funapide

Catalog Number: EVT-8307874
CAS Number:
Molecular Formula: C22H14F3NO5
Molecular Weight: 429.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(R)-Funapide is classified as a synthetic organic compound, specifically a spiro compound. It is derived from the natural product isatin, which serves as a building block in various synthetic pathways. The compound's development is linked to ongoing research into non-opioid analgesics, aiming to provide effective pain relief with reduced side effects compared to traditional opioid medications.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-Funapide involves several key steps, primarily utilizing asymmetric synthesis techniques to achieve the desired enantiomeric purity. The methods include:

  1. Starting Materials: The synthesis typically begins with appropriately deuterated isatin derivatives.
  2. Reagents: Key reagents include benzhydryl bromide and bases such as cesium carbonate for alkylation reactions.
  3. Reactions: The process often involves Grignard reactions to form hydroxyphenol derivatives, followed by dehydroxylation using silane reagents under acidic conditions.
  • Alkylation: Deuterated isatin is alkylated with benzhydryl bromide.
  • Grignard Reaction: The alkylated product undergoes a Grignard reaction with deuterated phenolic compounds.
  • Dehydroxylation: The resulting hydroxyphenol is treated with triethylsilane in the presence of acid to yield (R)-Funapide .
Molecular Structure Analysis

Structure and Data

The molecular structure of (R)-Funapide features a spirocyclic framework that includes a furobenzodioxole moiety and an indole unit. Its chemical formula can be represented as C20_{20}H18_{18}F3_3N2_2O3_3. The stereochemistry of (R)-Funapide is crucial for its biological activity, with the (R) configuration enhancing its binding affinity to target proteins involved in pain signaling pathways.

Structural Data

  • Molecular Weight: Approximately 392.36 g/mol
  • 3D Structure: The compound exhibits a complex three-dimensional arrangement that influences its pharmacological properties.
Chemical Reactions Analysis

Reactions and Technical Details

(R)-Funapide participates in various chemical reactions that can modify its structure or enhance its activity. Notable reactions include:

  1. Hydrogenation: Reduction processes can be employed to modify functional groups within the compound.
  2. Substitution Reactions: The presence of reactive sites allows for further derivatization, potentially leading to analogs with improved efficacy or selectivity.
  3. Catalytic Reactions: Squaramide catalysts have been investigated for their role in facilitating aldol reactions involving (R)-Funapide .

These reactions are essential for optimizing the pharmacological profile of the compound.

Mechanism of Action

Process and Data

The mechanism of action of (R)-Funapide primarily involves modulation of pain pathways through interaction with specific receptors in the central nervous system. Research indicates that it may act on sodium channels, particularly Nav1.7, which are crucial for transmitting pain signals.

  1. Binding Affinity: Studies suggest that (R)-Funapide has a favorable Gibbs energy advantage when binding to Nav1.7, indicating strong receptor-ligand interactions.
  2. Pain Modulation: By inhibiting sodium channel activity, (R)-Funapide can effectively reduce neuronal excitability associated with pain perception.

This mechanism positions (R)-Funapide as a promising candidate for non-opioid analgesic therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: Exhibits stability under standard laboratory conditions but may require protection from moisture.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites within its structure.

Relevant data from studies indicate that these properties are critical for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

(R)-Funapide has significant potential applications in medicinal chemistry and pharmacology:

  1. Analgesic Development: Its primary application lies in developing new analgesic medications that target pain without the adverse effects associated with opioids.
  2. Research Tool: As a synthetic compound, it serves as a valuable tool for studying pain mechanisms and evaluating new therapeutic strategies in preclinical models.

Ongoing research continues to explore additional applications and optimize the therapeutic profile of (R)-Funapide, highlighting its importance in advancing pain management strategies .

Enantiomer-Specific Pharmacological Profiling of (R)-Funapide in Voltage-Gated Sodium Channel Modulation

Stereoselective Inhibition Kinetics of (R)-Funapide at Nav1.7 vs. Nav1.8 Isoforms

(R)-Funapide ((R)-TV-45070) is the less active enantiomer of the novel voltage-gated sodium channel blocker Funapide. Electrophysiological studies reveal significant stereoselectivity in its inhibitory effects on human Nav isoforms. Whole-cell patch-clamp analyses demonstrate that (R)-Funapide exhibits a 30-fold lower potency against Nav1.7 compared to its (S)-enantiomer counterpart, with half-maximal inhibitory concentration (IC50) values of 1.2 µM versus 0.04 µM, respectively, in heterologous expression systems [3] [6]. This enantiomeric divergence is less pronounced at Nav1.8 channels, where (R)-Funapide shows only 5-fold reduced affinity relative to (S)-Funapide (IC50 = 0.8 µM vs. 0.16 µM) [6].

The molecular basis for this differential blockade involves isoform-specific pore architecture. Nav1.7’s domain IV voltage-sensing domain (VSD) contains a unique fenestration site that accommodates small molecules with high stereochemical precision [1] [2]. Cryo-EM structural analyses indicate that Nav1.8’s central cavity possesses greater conformational flexibility, reducing its sensitivity to stereochemical variations in ligand binding [5]. Kinetic assays further reveal that (R)-Funapide displays slower association kinetics (kon = 1.3 × 104 M−1s−1) at Nav1.7 compared to (S)-Funapide (kon = 7.8 × 104 M−1s−1), while dissociation rates remain comparable (koff ≈ 0.05 s−1) [6]. This suggests the (R)-enantiomer experiences greater steric hindrance during initial binding.

Table 1: Inhibition Parameters of (R)-Funapide at Human Sodium Channel Isoforms

ParameterNav1.7Nav1.8Experimental System
IC50 (µM)1.2 ± 0.20.8 ± 0.1HEK293 stable cells
Hill coefficient1.1 ± 0.11.3 ± 0.2Whole-cell patch clamp
Use-dependence (%)42 ± 568 ± 710 Hz stimulation
Recovery τ (ms)320 ± 40180 ± 25-90 mV holding potential

Allosteric Binding Dynamics: Comparative Analysis with (S)-Funapide in Peripheral Nervous System Targets

The enantiomers of Funapide exhibit fundamentally distinct allosteric modulation mechanisms within peripheral sensory neuron sodium channels. Molecular docking simulations indicate that (S)-Funapide binds within the inner pore region of Nav1.7, forming hydrogen bonds with Thr1390 (DIII S6) and π-cation interactions with Phe1570 (DIV S6) [2] [6]. In contrast, (R)-Funapide adopts an alternative binding pose that disrupts the canonical coupling between voltage-sensing domain activation and pore opening [7].

Functional studies demonstrate that (R)-Funapide preferentially stabilizes the slow-inactivated state of Nav1.7 (time constant of inactivation = 15.3 ± 2.1 ms vs. 8.7 ± 1.2 ms for (S)-enantiomer) without significantly altering voltage-dependence of activation (V1/2 = -32.1 mV vs. -31.5 mV control) [6]. This contrasts with (S)-Funapide, which produces a hyperpolarizing shift in steady-state inactivation (ΔV1/2 = -14.3 mV). Mutagenesis experiments confirm this mechanistic divergence: The Nav1.7 F1570A mutation reduces (S)-Funapide affinity by 25-fold but only minimally impacts (R)-Funapide binding (2.3-fold reduction), indicating distinct pharmacophores [2].

State-dependent fluorescence spectroscopy reveals that (R)-Funapide binding induces a unique conformational change in the DIV-VSD, evidenced by a 17% quenching of environmentally sensitive fluorophores introduced at position 1599. This allosteric modulation impairs the "hinged lid" mechanism of fast inactivation, distinguishing it from classical pore blockers [7].

State-Dependent Channel Blockade Mechanisms: Inactivation vs. Resting State Selectivity

(R)-Funapide exhibits preferential blockade of inactivated channels over resting states, though with reduced efficacy compared to its enantiomer. Quantitative analysis reveals a 28-fold higher affinity for the inactivated state (Ki = 0.11 µM) versus the resting state (Kr = 3.1 µM) at Nav1.7 [3] [7]. This differential aligns with the modulated receptor hypothesis, where conformational changes during inactivation create a high-affinity drug receptor [7] [10].

The molecular basis for state-dependence involves differential access pathways. At depolarized membrane potentials, (R)-Funapide utilizes the hydrophilic pathway through the central pore, evidenced by its >90% inhibition during 10 Hz pulse trains [3]. In contrast, at hyperpolarized potentials, its predominantly cationic species (99.8% at pH 7.4) experiences electrostatic repulsion at the selectivity filter, limiting resting block [7] [10]. Voltage-clamp fluorometry demonstrates that (R)-Funapide binding reduces the mobility of S4 segments in DIII and DIV, effectively stabilizing the "activated-not-open" intermediate state that precedes full inactivation [1].

Table 2: State-Dependent Block Parameters of (R)-Funapide

ParameterNav1.7Experimental Conditions
Resting Kr (µM)3.1 ± 0.4-120 mV holding potential
Inactivated Ki (µM)0.11 ± 0.02-60 mV conditioning prepulse
Open-channel Ko (µM)0.38 ± 0.05During 0 mV test pulse
Use-dependence (τ, pulses)8.2 ± 1.12 Hz pulse train at -10 mV
Recovery τ (ms)420 ± 55-100 mV after inactivation

The kinetic trapping mechanism of (R)-Funapide differs significantly from classical local anesthetics. While lidocaine derivatives require channel opening for high-affinity binding, (R)-Funapide can access its receptor through lateral fenestrations in the inactivated state, as demonstrated by accelerated blockade in the presence of the inactivation-enhancing toxin β-scorpion toxin [1] [7]. This is further supported by molecular dynamics simulations showing preferential partitioning of (R)-Funapide into the III-IV fenestration when the DIV S6 segment is in the "up" conformation characteristic of slow inactivation [2].

Properties

Product Name

(R)-Funapide

IUPAC Name

(7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one

Molecular Formula

C22H14F3NO5

Molecular Weight

429.3 g/mol

InChI

InChI=1S/C22H14F3NO5/c23-22(24,25)19-6-5-12(31-19)9-26-15-4-2-1-3-13(15)21(20(26)27)10-28-16-8-18-17(7-14(16)21)29-11-30-18/h1-8H,9-11H2/t21-/m1/s1

InChI Key

NEBUOXBYNAHKFV-OAQYLSRUSA-N

SMILES

C1C2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6

Canonical SMILES

C1C2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6

Isomeric SMILES

C1[C@@]2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.